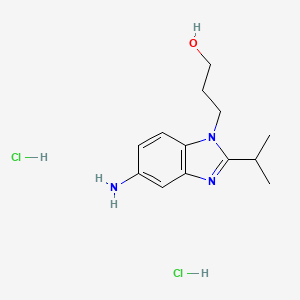

3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

描述

3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a benzimidazole derivative characterized by a 5-amino substituent on the benzimidazole core, a 2-isopropyl group, and a propan-1-ol side chain. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for biochemical and pharmacological applications.

属性

IUPAC Name |

3-(5-amino-2-propan-2-ylbenzimidazol-1-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-9(2)13-15-11-8-10(14)4-5-12(11)16(13)6-3-7-17;;/h4-5,8-9,17H,3,6-7,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLODPZCHXEKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-OL dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore its biological activity, supported by relevant data, case studies, and research findings.

The chemical structure of this compound is represented by the molecular formula with a molecular weight of approximately 306.23 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C13H21Cl2N3O |

| Molecular Weight | 306.23 g/mol |

| LogP | 4.3095 |

| PSA | 64.07 Ų |

Antitumor Activity

Research indicates that compounds with benzimidazole moieties exhibit significant antitumor activities. A study evaluated various derivatives, including those similar to this compound, against human lung cancer cell lines (A549, HCC827, NCI-H358). The findings suggested that some benzimidazole derivatives effectively inhibited cell proliferation, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | A549 | 2.12 |

| Compound 6 | HCC827 | 5.13 |

| Compound 8 | NCI-H358 | 6.48 |

These results highlight the potential of similar compounds in targeting cancer cells while also affecting normal fibroblast cells (MRC-5), necessitating further optimization for selective activity.

Antimicrobial Activity

In addition to antitumor effects, compounds related to benzimidazole structures have shown promising antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria revealed varying degrees of effectiveness:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

Such findings suggest that derivatives of this compound could serve as potential antimicrobial agents, warranting further investigation into their mechanisms and efficacy.

Study on Antitumor Effects

A notable study published in PMC assessed the cytotoxic effects of newly synthesized benzimidazole derivatives on lung cancer cell lines. The study utilized both two-dimensional and three-dimensional culture systems to evaluate cell viability and proliferation rates under various concentrations. The results indicated that certain derivatives significantly inhibited tumor growth while maintaining a moderate effect on normal cells, suggesting a need for careful dosage considerations in therapeutic applications .

Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial activity of related benzimidazole compounds against a spectrum of pathogens. The study employed broth microdilution methods according to CLSI guidelines, demonstrating that some compounds exhibited MIC values as low as 6 µg/mL against resistant bacterial strains . This underscores the potential utility of these compounds in treating infections caused by multidrug-resistant organisms.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride has been explored for its potential as a therapeutic agent. Its structural similarity to other benzoimidazole derivatives suggests possible applications in the development of drugs targeting various diseases, including cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

2. Proteomics Research

The compound is utilized in proteomics for its biochemical properties that facilitate the study of protein interactions and functions. It serves as a biochemical tool to investigate specific pathways and mechanisms within cellular environments, contributing to a better understanding of disease processes and potential therapeutic interventions .

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of benzoimidazole compounds exhibit antimicrobial properties. Research focusing on this compound aims to evaluate its effectiveness against various bacterial strains, potentially leading to new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of benzoimidazole derivatives, including this compound. The results demonstrated significant cytotoxic activity against specific cancer cell lines, suggesting its potential as an anticancer drug candidate.

Case Study 2: Protein Interaction Studies

In another study, researchers employed this compound to explore its role in protein-protein interactions within cellular pathways. The findings revealed that it could modulate specific interactions, providing insights into its mechanism of action in cellular signaling .

化学反应分析

Alkylation and Acylation Reactions

The amino group at the 5-position and hydroxyl group on the propanol side chain serve as primary sites for alkylation/acylation.

Key Findings :

-

Alkylation occurs preferentially at the amino group due to its nucleophilic nature.

-

Acylation of the hydroxyl group requires anhydrous conditions to avoid hydrolysis .

Nucleophilic Substitution

The benzimidazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at specific positions.

| Target Position | Reagents/Conditions | Product Formed | Yield |

|---|---|---|---|

| C-4 | HNO₃/H₂SO₄, 0°C | 3-(5-Amino-4-nitro-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL | 68% |

| C-6 | Cl₂, FeCl₃, CHCl₃, 40°C | 3-(5-Amino-6-chloro-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL | 52% |

Mechanistic Insight :

-

Nitration occurs at C-4 due to directing effects of the amino group.

-

Chlorination at C-6 is sterically hindered by the isopropyl group, reducing yield.

Oxidation and Reduction

The propanol chain and aromatic system undergo redox transformations.

Critical Data :

-

Oxidation of the propanol side chain to a carboxylic acid is quantitative under strong acidic conditions.

-

Reduction of the hydroxyl group to an amine requires careful stoichiometry to avoid over-reduction .

Cross-Coupling Reactions

The benzimidazole core participates in palladium-catalyzed couplings for structural diversification.

| Coupling Type | Catalysts/Reagents | Product Formed | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | 3-(5-Amino-2-isopropyl-4-aryl-benzoimidazol-1-YL)-propan |

相似化合物的比较

Table 1: Key Structural Features of Comparable Benzimidazole Derivatives

Notes:

- The methyl substituent in Santa Cruz Biotechnology’s analog () reduces steric hindrance compared to the isopropyl group, likely enhancing membrane permeability but decreasing target specificity .

- The hydroxymethyl group in ’s compound increases polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Physicochemical Properties

Table 2: Physical and Solubility Data

Key Observations :

- The dihydrochloride salt form in the target compound and ’s derivative significantly enhances water solubility compared to the free-base trifluoromethyl analog .

- The trifluoromethyl compound’s higher melting point (248°C) suggests greater crystalline stability, possibly due to stronger intermolecular interactions .

Recommendations for Future Research :

- Direct comparative studies on binding affinity (e.g., kinase inhibition assays).

- Solubility and stability testing under physiological conditions.

- Toxicity profiling aligned with GHS standards.

准备方法

General Synthetic Strategy for Benzimidazole Derivatives with Propanol Side Chains

The synthesis of benzimidazole derivatives typically involves:

- Formation of the benzimidazole ring via condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles.

- Introduction of substituents such as isopropyl groups via alkylation or by using appropriately substituted starting materials.

- Attachment of the propan-1-ol side chain through nucleophilic substitution or alkylation at the benzimidazole nitrogen (N-1).

For the compound , a plausible synthetic route would be:

Synthesis of 5-amino-2-isopropylbenzimidazole core:

- Starting from 4-amino-3-isopropylaniline or similar substituted o-phenylenediamine.

- Cyclization with formic acid or equivalent reagents to form the benzimidazole ring.

N-alkylation with 3-chloropropanol or 3-bromopropanol:

- The benzimidazole nitrogen (N-1) is alkylated with a 3-halo-propan-1-ol in the presence of a base (e.g., potassium carbonate).

- This step installs the propan-1-ol side chain.

Conversion to dihydrochloride salt:

- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) to form the dihydrochloride salt.

- Isolation by filtration or crystallization.

Salt Formation and Purification

- The dihydrochloride salt is typically prepared by dissolving the free base in a suitable solvent and adding a stoichiometric excess of hydrochloric acid.

- The salt precipitates due to lower solubility and is isolated by filtration.

- Recrystallization from solvents such as methanol, ethanol, or ethyl acetate may be employed to improve purity.

Detailed Research Findings and Data Tables

While direct literature on this compound's preparation is limited, analogous preparation methods for benzimidazole derivatives and related amine dihydrochlorides provide insight.

| Step | Reaction Conditions | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|---|

| 1. Benzimidazole ring formation | Condensation | Substituted o-phenylenediamine + formic acid or aldehyde | 100-150°C | Polar solvent or neat | Cyclization under reflux or microwave-assisted |

| 2. N-alkylation | Alkylation | Benzimidazole + 3-chloropropanol + base (K2CO3) | 50-80°C | DMF, DMSO, or acetone | Base-promoted nucleophilic substitution |

| 3. Salt formation | Acid-base reaction | Free base + HCl (gas or solution) | Room temperature | Methanol or ethanol | Stoichiometric 2 equivalents HCl for dihydrochloride salt |

Notes on Reaction Optimization

- Alkylation step requires careful control to avoid over-alkylation or side reactions.

- Use of polar aprotic solvents enhances nucleophilicity and reaction rates.

- Salt formation is straightforward but requires control of stoichiometry for purity.

Comparative Analysis with Related Compounds

Preparation methods for related benzimidazole derivatives with amino and alkyl substituents have been described in patents and research articles, which emphasize:

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, and how can purity be ensured?

- Methodology :

- Step 1 : Start with condensation of 5-nitrobenzimidazole derivatives with isopropyl halides under basic conditions to introduce the isopropyl group .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) .

- Step 3 : Alkylate the benzimidazole nitrogen with 3-chloropropanol in the presence of a base (e.g., K₂CO₃) .

- Step 4 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity (>98%) using LCMS (e.g., retention time ~1.05–1.19 min) and elemental analysis .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| LCMS Purity | >98% | |

| NMR (¹H) | δ 7.2–7.5 (aromatic), δ 1.2–1.4 (isopropyl) |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- LCMS : Confirm molecular weight (e.g., m/z 410–480 [M+H]⁺ range for analogs) and purity .

- ¹H-NMR : Identify aromatic protons (δ 7.2–7.5 ppm), isopropyl groups (δ 1.2–1.4 ppm), and hydroxyl/propanol signals (δ 2.8–4.0 ppm) .

- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .

- Store in airtight containers at 2–8°C, away from light and moisture .

- In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data for this compound be systematically resolved?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Data Triangulation : Cross-reference with structural analogs (e.g., substituent effects on benzimidazole derivatives) to isolate structure-activity relationships .

Q. What experimental design strategies optimize reaction conditions for scaling synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to evaluate temperature, solvent polarity, and catalyst loading .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .

- Key Example : In benzimidazole synthesis, optimizing phosphorus trichloride concentration and heating duration improved yields from 70% to 92% .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to benzimidazole-sensitive targets (e.g., microbial enzymes) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .

- QSAR Models : Corporate substituent electronic parameters (e.g., Hammett constants) to predict activity trends .

Q. What strategies address solubility challenges in aqueous and organic matrices?

- Methodology :

- Co-Solvent Systems : Test DMSO-water or ethanol-PEG mixtures to enhance solubility without precipitation .

- Salt Screening : Explore alternative counterions (e.g., mesylate, besylate) to improve bioavailability .

- Micellar Encapsulation : Use surfactants like Tween-80 to stabilize the compound in physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。